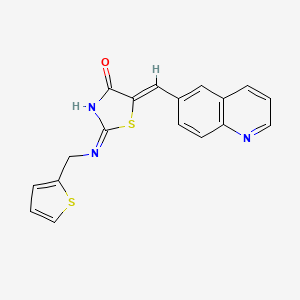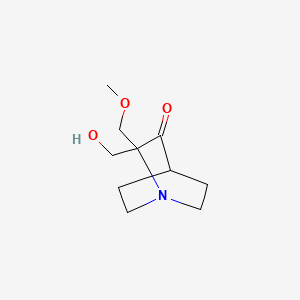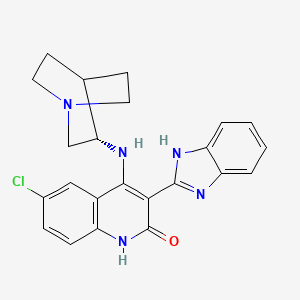
ELR510444
Übersicht
Beschreibung
ELR510444 is a potent microtube disruptor with potential anticancer activity. This compound has potent microtubule-disrupting activity, causing a loss of cellular microtubules and the formation of aberrant mitotic spindles and leading to mitotic arrest and apoptosis of cancer cells. This compound potently inhibited cell proliferation with an IC(50) value of 30.9 nM in MDA-MB-231 cells, inhibited the rate and extent of purified tubulin assembly, and displaced colchicine from tubulin, indicating that the drug directly interacts with tubulin at the colchicine-binding site.
Wissenschaftliche Forschungsanwendungen
Störung der Mikrotubuli
ELR510444 ist bekannt als ein Mikrotubuli-Disruptor {svg_1}. Mikrotubuli, die aus α- und β-Tubulin-Heterodimeren bestehen, sind ein effizientes Angriffsziel für die Krebstherapie {svg_2} {svg_3}. This compound kann an Tubulin binden und die Mikrotubuli-Assemblierung stören {svg_4} {svg_5}.
Hemmung der Colchicin-Bindungsstelle
This compound und Parbendazol sind Hemmer der Colchicin-Bindungsstelle mit antiproliferativen Aktivitäten {svg_6} {svg_7}. Die Colchicin-Bindungsstelle ist eine anerkannte Bindungsstelle für Mikrotubuli-destabilisierende Mittel {svg_8} {svg_9}.
Krebstherapie
This compound wurde als ein wichtiges Ziel für die Onkotherapie angesehen {svg_10} {svg_11}. Es hemmt die Tubulin-Polymerisation, was zu einem Verlust zellulärer Mikrotubuli und der Bildung von abnormen mitotischen Spindeln führt, die zur mitotischen Arretierung und Apoptose in Krebszellen führen {svg_12} {svg_13}.
Umgehung der Arzneimittelresistenz
This compound ist kein Substrat für den P-Glykoprotein-Arzneimitteltransporter und behält die Aktivität in βIII-Tubulin-überproduzierenden Zelllinien bei, was darauf hindeutet, dass es beide klinisch relevanten Mechanismen der Arzneimittelresistenz gegenüber dieser Klasse von Wirkstoffen umgeht {svg_14}.
Rationales Drug Design
Das Fehlen von Strukturinformationen zum Tubulin-ELR510444-Komplex hat das Design und die Entwicklung potenterer Medikamente mit ähnlichen Gerüsten behindert {svg_15} {svg_16}. Die berichteten Kristallstrukturen von Tubulin, das mit this compound komplexiert ist, bieten jedoch eine rationale Grundlage für die Entwicklung neuer Benzsulfamid- und Benzimidazol-Derivate, die auf die Colchicin-Bindungsstelle abzielen {svg_17} {svg_18}.
Antitumor-Aktivität
This compound hat im MDA-MB-231-Xenograft-Modell eine signifikante Antitumor-Aktivität gezeigt {svg_19} {svg_20}. Dies deutet auf eine mögliche Verwendung bei der Behandlung verschiedener Krebsarten hin.
Wirkmechanismus
Target of Action
The primary targets of ELR510444 are microtubules and Hypoxia-inducible factors (HIFs) . Microtubules are a key component of the eukaryotic cytoskeleton, involved in cell division, morphogenesis, motility, and intracellular transport .
Mode of Action
This compound interacts with its targets in two main ways. Firstly, it inhibits microtubule polymerization by binding to tubulin at the colchicine site, causing a loss of cellular microtubules and the formation of aberrant mitotic spindles . Secondly, it decreases HIF-1α and HIF-2α levels, thereby reducing the expression of genes regulated by these transcription factors .
Biochemical Pathways
The disruption of microtubules by this compound leads to mitotic arrest and apoptosis of cancer cells . The inhibition of HIF activity impacts the hypoxia signaling pathway, which plays a crucial role in the progression of renal cell carcinoma (RCC) and other cancers .
Result of Action
This compound has been shown to potently inhibit cell proliferation, induce apoptosis, and reduce tumor burden in xenograft models . It also disrupts microtubules, suggesting potential vascular disrupting and anti-angiogenic properties .
Action Environment
The action of this compound can be influenced by the cellular environment. For instance, cells deficient in von Hippel-Lindau (VHL), a protein that targets HIF for degradation, are more sensitive to this compound-mediated apoptosis
Biochemische Analyse
Biochemical Properties
ELR510444 plays a crucial role in biochemical reactions by interacting with tubulin, a protein that is a key component of the microtubule network within cells. Tubulin consists of α- and β-tubulin heterodimers that assemble into protofilaments, forming microtubules. This compound binds to the colchicine binding site on tubulin, inhibiting its polymerization. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to the formation of aberrant mitotic spindles and subsequent mitotic arrest .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. By inhibiting tubulin polymerization, this compound causes a loss of cellular microtubules, leading to mitotic arrest and apoptosis in cancer cells. This compound has been shown to reduce cell viability and clonogenic survival, particularly in renal cell carcinoma (RCC) cells. Additionally, this compound decreases the levels of hypoxia-inducible factors (HIF-1α and HIF-2α), which are critical for the survival and proliferation of cancer cells under hypoxic conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin, leading to the destabilization of microtubules. The disruption of microtubule dynamics results in the formation of aberrant mitotic spindles, causing mitotic arrest and apoptosis. Additionally, this compound has been shown to abrogate HIF activity, further contributing to its antiproliferative effects in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its activity over extended periods. Prolonged exposure to this compound can lead to the degradation of microtubules and long-term effects on cellular function. In in vitro and in vivo studies, this compound has demonstrated significant antitumor activity, with sustained effects on tumor growth and angiogenesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity. At higher dosages, the compound can induce toxic effects, including increased apoptosis and necrosis in tumor tissues. In RCC xenograft models, this compound has shown a dose-dependent reduction in tumor burden, with a therapeutic window that allows for effective treatment without severe adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to bind to tubulin facilitates its accumulation in areas with high microtubule activity, such as dividing cells. This targeted distribution enhances the compound’s efficacy in disrupting microtubule dynamics and inhibiting cell proliferation .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the microtubule network. The compound’s binding to tubulin directs it to areas where microtubule assembly and disassembly occur. This localization is critical for its activity, as it allows this compound to effectively disrupt microtubule dynamics and induce mitotic arrest. Additionally, post-translational modifications and targeting signals may influence the compound’s localization within specific cellular compartments .
Eigenschaften
IUPAC Name |
N-[5-(5-cyanothiophen-2-yl)-2-methylphenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-13-3-8-17(9-4-13)25(22,23)21-18-11-15(6-5-14(18)2)19-10-7-16(12-20)24-19/h3-11,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYXROIHHXHFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CC=C(S3)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)











